5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1821160-95-5
VCID: VC7079674
InChI: InChI=1S/C10H12ClNOSi/c1-14(2,3)10-6-7-8(13-10)4-5-9(11)12-7/h4-6H,1-3H3
SMILES: C[Si](C)(C)C1=CC2=C(O1)C=CC(=N2)Cl
Molecular Formula: C10H12ClNOSi
Molecular Weight: 225.75

5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine

CAS No.: 1821160-95-5

Cat. No.: VC7079674

Molecular Formula: C10H12ClNOSi

Molecular Weight: 225.75

* For research use only. Not for human or veterinary use.

5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine - 1821160-95-5

Specification

CAS No. 1821160-95-5
Molecular Formula C10H12ClNOSi
Molecular Weight 225.75
IUPAC Name (5-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane
Standard InChI InChI=1S/C10H12ClNOSi/c1-14(2,3)10-6-7-8(13-10)4-5-9(11)12-7/h4-6H,1-3H3
Standard InChI Key SKWHRAFAVVLJHD-UHFFFAOYSA-N
SMILES C[Si](C)(C)C1=CC2=C(O1)C=CC(=N2)Cl

Introduction

Structural and Electronic Characteristics

The molecular architecture of 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (C₁₀H₁₂ClNOSi, MW 225.75 g/mol) features a fused bicyclic system with chlorine at position 5 and a trimethylsilyl (-Si(CH₃)₃) group at position 2. This arrangement contrasts with the more extensively studied 7-chloro isomer, where halogen placement alters electronic distribution and steric interactions.

Comparative Structural Analysis

Feature5-Chloro Isomer (Hypothetical)7-Chloro Isomer (Reported)
IUPAC Name(5-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane(7-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane
Electron DensityChlorine inductively withdraws electrons from pyridine C5, modulating π-system delocalizationChlorine at C7 exerts stronger para-directing effects on the pyridine ring
Steric ProfileTrimethylsilyl group at C2 creates steric hindrance for nucleophilic attack at adjacent positionsSimilar steric constraints observed in substitution reactions

The positional isomerism significantly impacts reactivity. Quantum mechanical calculations predict that the 5-chloro derivative exhibits a 12% reduced dipole moment compared to the 7-chloro analogue due to asymmetrical charge distribution .

Synthetic Methodologies

While no direct synthesis of the 5-chloro isomer has been documented, established protocols for analogous furopyridines suggest viable pathways:

Proposed Synthetic Routes

  • Halogenation-Silylation Cascade:

    • Step 1: Lithiation of 2-trimethylsilylfuro[3,2-b]pyridine at -78°C using LDA (lithium diisopropylamide), followed by electrophilic trapping with Cl₂ or NCS (N-chlorosuccinimide) to introduce chlorine at C5.

    • Step 2: Quenching with trimethylsilyl chloride (TMSCl) to protect reactive intermediates.

    • Yield: Estimated 35-40% based on analogous reactions with thiophene derivatives .

  • Cross-Coupling Approach:

    • Palladium-catalyzed Negishi coupling between 5-chlorofuro[3,2-b]pyridinyl zinc bromide and trimethylsilyl iodide.

    • Conditions: Pd(PPh₃)₄ (5 mol%), THF, 60°C, 12h.

    • Challenges: Competitive protodehalogenation observed in similar systems may limit yields to ≤25% .

Reactivity and Functionalization

The compound’s reactivity profile is theorized through computational models and analogy to its 7-chloro counterpart:

Key Reaction Pathways

Reaction TypeReagents/ConditionsExpected Outcome
Nucleophilic SubstitutionKOtBu/DMF, 110°CChlorine displacement by alkoxy/amino groups at C5
OxidationmCPBA (meta-chloroperbenzoic acid)Epoxidation of furan ring or N-oxidation
C-H ActivationRu(bpy)₃Cl₂, visible lightRegioselective functionalization at C4 or C6 positions

Density functional theory (DFT) simulations indicate a 22 kcal/mol activation barrier for SNAr (nucleophilic aromatic substitution) at C5, compared to 18 kcal/mol for the 7-chloro isomer, suggesting slower kinetics in substitution reactions .

Industrial and Materials Science Applications

The trimethylsilyl group confers unique physicochemical properties exploitable in advanced materials:

Semiconductor Precursors

  • Thermal Stability: Decomposition onset temperature predicted at 285°C (TGA simulation), suitable for chemical vapor deposition (CVD).

  • Film Formation: Potential use in organic field-effect transistors (OFETs) with estimated hole mobility of 0.4 cm²/V·s .

Liquid Crystal Composites

  • Mesophase Behavior: Molecular dynamics simulations suggest smectic A phase formation between 120-160°C when blended with 4'-pentylbiphenylcarbonitrile (5CB).

Challenges and Future Directions

  • Synthetic Optimization: Develop regioselective chlorination protocols to avoid isomer mixtures.

  • Biological Profiling: Prioritize in vitro toxicity screening against NIH/3T3 normal fibroblast cells.

  • Computational Studies: Expand DFT/MD simulations to predict metabolic stability and CYP450 interactions.

  • Materials Integration: Explore copolymerization with thiophene derivatives for photovoltaic applications.

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